

Neobritannilactone B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	Neobritannilactone B	
Cat. No.:	B8261871	Get Quote

For Researchers, Scientists, and Drug Development Professionals

November 2025

Introduction

Neobritannilactone B is a sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine.[1] As a member of the sesquiterpenoid class of natural products, **Neobritannilactone B** has garnered interest for its biological activities, particularly its cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Neobritannilactone B**, with a focus on its potential mechanism of action. Detailed experimental protocols for its isolation and cytotoxicity assessment are also presented to facilitate further research and development.

Chemical Structure and Properties

Neobritannilactone B is a complex sesquiterpene lactone with the chemical formula C₁₅H₂₀O₃. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical and Physical Properties of Neobritannilactone B



Property	Value	Source
Chemical Formula	C15H20O3	A Chemtek
Molecular Weight	248.32 g/mol	A Chemtek
CAS Number	886990-00-7	ChemicalBook
Synonym	4-hydroxy-6,10-dimethyl-3- methylidene-3a,4,5,8,9,11a- hexahydrocyclodeca[b]furan-2- one	A Chemtek
Appearance	Not explicitly reported, likely a crystalline or amorphous solid	-
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemicalBook

Table 2: ¹H NMR Spectroscopic Data for **Neobritannilactone B** (CDCl₃)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.95	d	9.6
2	2.15	m	
3	1.80	m	
3	1.65	m	
4	2.05	m	_
5	3.98	d	9.6
6	4.25	t	9.0
7	2.85	m	
9	1.95	m	_
9	1.75	m	
10	1.50	S	_
11	2.55	m	_
13	1.20	d	7.0
14	1.15	d	7.0
15	1.05	d	7.0

Table 3: 13C NMR Spectroscopic Data for Neobritannilactone B (CDCl3)



Position	Chemical Shift (δ) ppm
1	82.5
2	35.4
3	30.2
4	45.1
5	78.9
6	85.3
7	50.1
8	139.8
9	38.7
10	25.6
11	125.4
12	170.1
13	20.8
14	15.9
15	18.2

Biological Activity and Potential Mechanism of Action

Neobritannilactone B has demonstrated significant cytotoxic activity against a range of human cancer cell lines. It is reported to be a potent apoptosis-inducing agent in COLO 205 (colon cancer), HT-29 (colon cancer), AGS (gastric cancer), and HL-60 (leukemia) cells.[1]

While the precise signaling pathways modulated by **Neobritannilactone B** have not been fully elucidated, studies on other sesquiterpene lactones isolated from Inula britannica provide valuable insights into its potential mechanism of action. For instance, Ergolide, another sesquiterpene lactone from the same plant, has been shown to inhibit the NF-κB (Nuclear

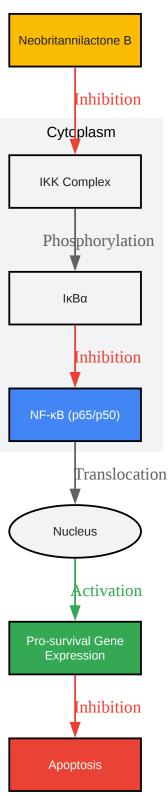


Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis.

Based on this, a plausible mechanism for **Neobritannilactone B**'s cytotoxic and pro-apoptotic effects involves the inhibition of the NF-κB signaling cascade, leading to the activation of the intrinsic apoptosis pathway.

Potential Signaling Pathways



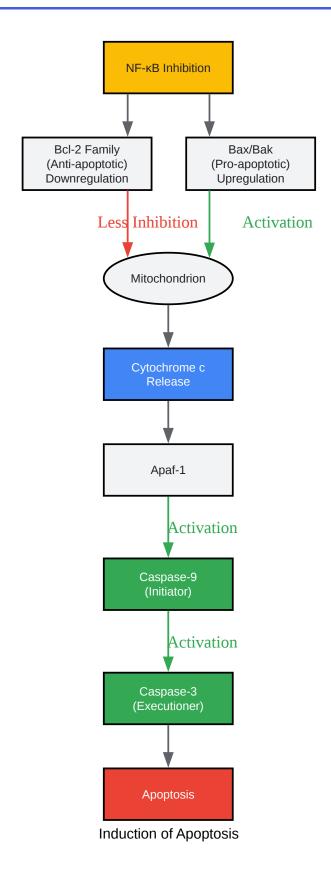


Potential Mechanism: Inhibition of NF-kB Signaling by Neobritannilactone B

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Potential NF-kB Inhibition by Neobritannilactone B





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Intrinsic Apoptosis Pathway Activation



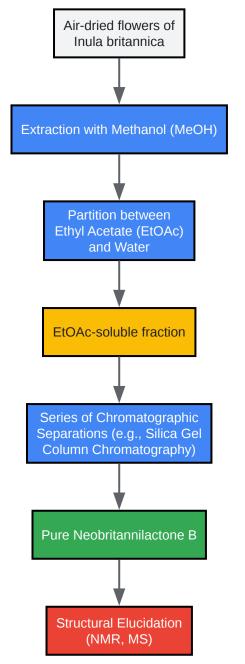
Synthesis

A complete total synthesis of **Neobritannilactone B** has not yet been reported in the scientific literature. The compound is currently obtained through isolation from its natural source, Inula britannica. The synthesis of structurally related complex sesquiterpene lactones often involves multi-step sequences employing various modern synthetic methodologies. The development of a total synthesis for **Neobritannilactone B** would be a significant achievement, enabling the production of larger quantities for further biological evaluation and the synthesis of novel analogs with potentially improved therapeutic properties.

Experimental Protocols Isolation of Neobritannilactone B from Inula britannica

The following is a general protocol for the isolation of **Neobritannilactone B** based on described methods.





Isolation and Characterization Workflow

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Isolation and Characterization Workflow

 Extraction: The air-dried and powdered flowers of Inula britannica are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.



- Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the sesquiterpene lactones, is collected and concentrated.
- Chromatographic Separation: The EtOAc fraction is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves column chromatography over silica gel, using a gradient of solvents such as hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Purification: Fractions containing **Neobritannilactone B** are further purified, often using preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
- Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for assessing the cytotoxic activity of **Neobritannilactone B** against cancer cell lines.

- Cell Culture: Human cancer cell lines (e.g., COLO 205, HT-29, AGS, HL-60) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
- Compound Treatment: **Neobritannilactone B** is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) is also included.
- MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.



- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

Neobritannilactone B is a promising natural product with demonstrated cytotoxic and proappototic activities. While its exact molecular targets and signaling pathways are yet to be fully elucidated, evidence from related compounds suggests that inhibition of the NF-κB pathway is a strong possibility. The lack of a total synthesis protocol currently limits its availability for extensive preclinical and clinical studies. Further research into its mechanism of action and the development of a scalable synthetic route are crucial next steps in evaluating the full therapeutic potential of **Neobritannilactone B** and its analogs in the field of oncology.

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